

A Researcher's Guide to Validating AXL Knockout Mouse Models

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Compound of Interest

Compound Name: *axl protein*

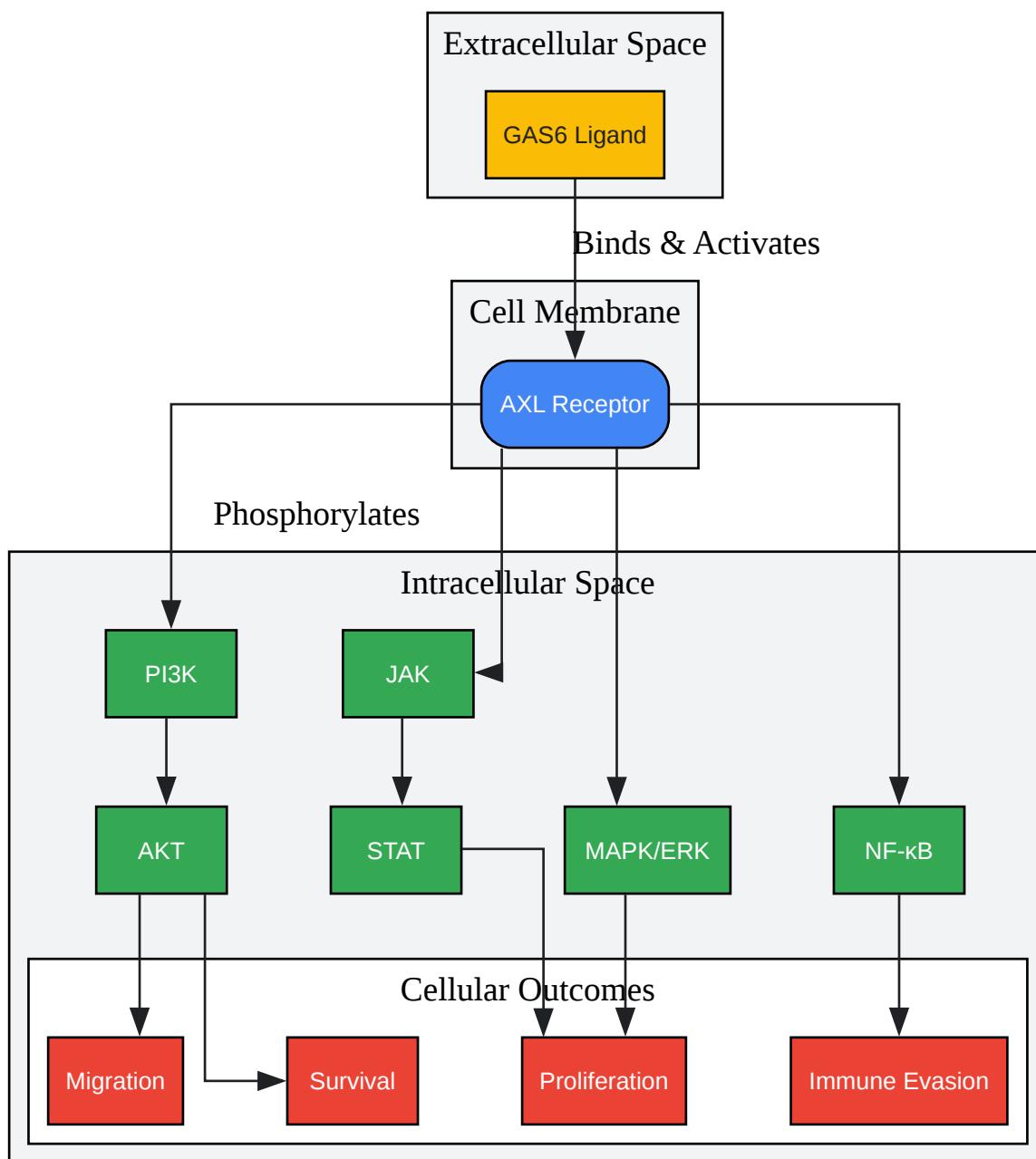
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This guide provides a comprehensive comparison of AXL knockout (KO) mouse models against wild-type (WT) counterparts, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals engaged in validating the phenotype of mouse models deficient in the AXL receptor tyrosine kinase.

The AXL Signaling Pathway

AXL, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, plays a significant role in various cellular processes, including cell survival, proliferation, migration, and immune regulation.^[1] Its primary ligand is the growth arrest-specific protein 6 (GAS6).^{[2][3]} Upon GAS6 binding, AXL dimerizes and autophosphorylates, activating several downstream signaling cascades such as PI3K/AKT, MAPK/ERK, JAK/STAT, and NF-κB.^{[1][2]} The aberrant activation of AXL is implicated in the progression of various cancers and autoimmune diseases.^{[2][4]}



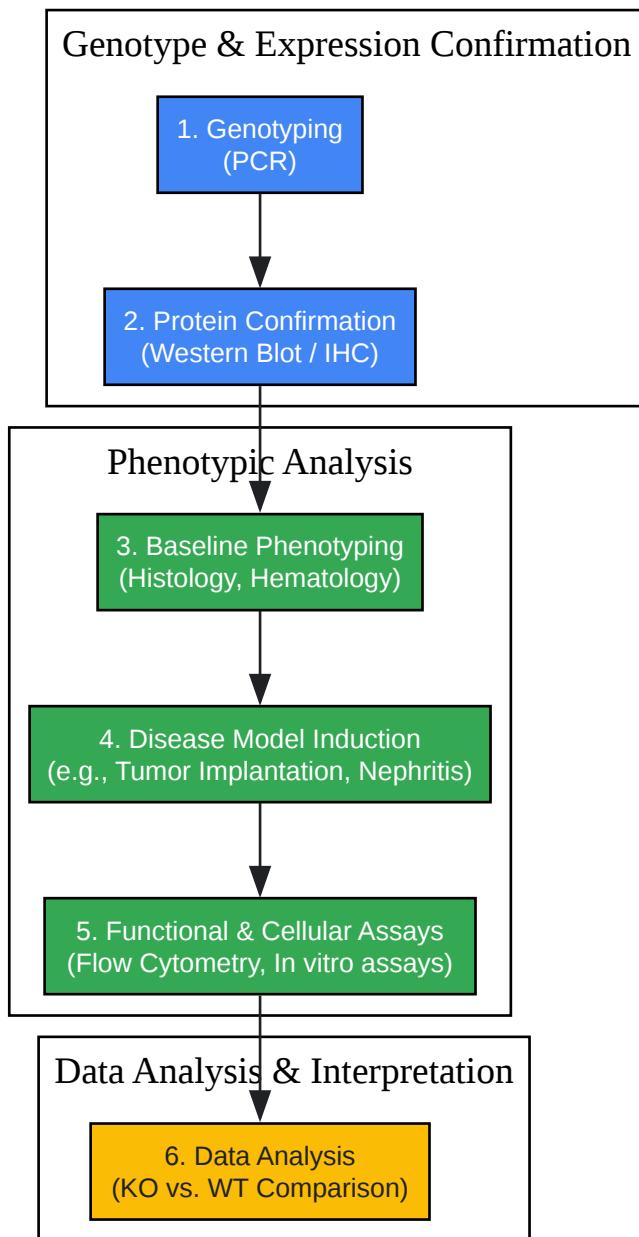
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Caption: AXL Receptor Signaling Pathways.

General Workflow for Phenotypic Validation

Validating an AXL knockout mouse model involves a multi-step process. It begins with confirming the genetic modification at the DNA and protein levels, followed by baseline

phenotyping and, often, the application of a disease model or challenge to unmask specific phenotypes.



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Caption: Experimental workflow for AXL KO mouse validation.

Comparative Phenotypic Data

The phenotype of AXL knockout mice can be subtle under normal conditions but becomes more apparent in disease models.[\[5\]](#)[\[6\]](#) Below are tables summarizing key phenotypic differences observed between AXL KO and WT mice in cancer and immunology contexts.

Table 1: Comparison of Cellular Phenotypes (In Vitro) Data derived from studies using AXL knockdown in mouse cancer cell lines.

Parameter	AXL Knockdown/Knock out Cells	Wild-Type Control Cells	Reference
Proliferation	No significant change	Normal	[1]
Cell Migration	Significantly decreased	Normal	[1]
Cell Invasion	Significantly decreased	Normal	[1]

Table 2: Comparison of Immunological Phenotypes in a Tumor Microenvironment Data derived from in vivo tumor models.

Parameter	AXL Knockout Mice	Wild-Type Control Mice	Reference
Tumor Growth	Delayed	Normal	[1]
CD8+ T Cells	Increased infiltration	Baseline infiltration	[1]
NK Cells	Increased infiltration	Baseline infiltration	[1]
Myeloid-Derived Suppressor Cells (MDSCs)	Reduced infiltration	Baseline infiltration	[1]
Regulatory T cells (Tregs)	Reduced infiltration	Baseline infiltration	[1]

Table 3: Comparison of Pathological Phenotypes in a Lupus Nephritis Model Data derived from B6.Ipr mouse model of spontaneous lupus.

Parameter	B6.Ipr/Axl-KO Mice	B6.Ipr (WT) Mice	Reference
Kidney Damage	Significantly reduced	Severe	[4][7]
Blood Urea Nitrogen (BUN)	Significantly lower	Elevated	[4]
CD4+ T Cell Infiltration (Kidney)	Significantly reduced	High infiltration	[4]
Anti-dsDNA Autoantibodies	No significant difference	High levels	[4]

Key Experimental Protocols

Accurate phenotypic validation relies on robust and well-documented experimental procedures.

This protocol is essential to confirm the genetic status of the mice (homozygous KO, heterozygous, or WT). Researchers should obtain specific primer sequences and expected band sizes from the vendor that supplied the mouse strain (e.g., The Jackson Laboratory, Cyagen).[5]

- **DNA Extraction:** Isolate genomic DNA from tail clips or ear punches using a commercial DNA extraction kit.
- **PCR Reaction Setup:** Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the specific forward and reverse primers for the WT and mutant alleles.
- **PCR Amplification:** Run the PCR reaction using an appropriate thermal cycling program (annealing temperature and extension time will be primer-specific).
- **Gel Electrophoresis:** Separate the PCR products on a 1.5-2.0% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

- Analysis: Visualize DNA bands under UV light and compare the band sizes to the expected pattern for WT, heterozygous, and homozygous KO mice.

This method verifies the absence of **AXL protein** expression in knockout tissues.

- Tissue Lysis: Homogenize tissues (e.g., spleen, kidney, or tumor) in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AXL (e.g., rabbit anti-AXL) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should be used to ensure equal protein loading.[1]
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a digital imager or X-ray film. The AXL band (approx. 140 kDa) should be absent in KO samples.[8]

This protocol allows for the quantification of immune cell populations within tissues like the spleen or tumor.

- Single-Cell Suspension: Prepare a single-cell suspension from the tissue of interest. For tumors, this involves mechanical dissociation and enzymatic digestion. For spleens,

mechanical dissociation through a 70 μm cell strainer is sufficient.

- Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer.
- Cell Staining: Resuspend cells in FACS buffer (e.g., PBS with 2% FBS). Incubate with a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD45, NK1.1, Gr-1, F4/80) for 30 minutes on ice, protected from light.
- Fixation/Permeabilization (for intracellular targets): If staining for intracellular markers (e.g., FoxP3 for Tregs), fix and permeabilize the cells using a dedicated kit before adding intracellular antibodies.
- Data Acquisition: Wash the cells and acquire data on a flow cytometer.
- Data Analysis: Analyze the acquired data using software like FlowJo or FCS Express to gate on specific populations and determine their percentage and absolute numbers.[\[4\]](#)

This assay measures the invasive potential of cells, a process often regulated by AXL.[\[1\]](#)

- Cell Culture: Culture AXL KO and WT cells (e.g., ID8 ovarian cancer cells) in appropriate media.
- Transwell Setup: Use Transwell inserts (8 μm pore size) coated with a layer of Matrigel.
- Cell Seeding: Seed serum-starved cells (e.g., 5×10^4 cells) into the upper chamber of the Transwell insert in serum-free media.
- Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- Incubation: Incubate the plate for 24-48 hours at 37°C to allow cells to invade through the Matrigel and migrate through the membrane.
- Staining and Counting: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane with crystal violet.
- Quantification: Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields. Express results as a percentage relative to the control.[\[1\]](#)

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